Product packaging for 3,7-difluoro-2-nitro-9H-fluoren-9-one(Cat. No.:CAS No. 6942-44-5)

3,7-difluoro-2-nitro-9H-fluoren-9-one

Cat. No.: B13126439
CAS No.: 6942-44-5
M. Wt: 261.18 g/mol
InChI Key: DYURKAXDBWRFLK-UHFFFAOYSA-N
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Description

3,7-Difluoro-2-nitro-9H-fluoren-9-one ( 6942-44-5) is a fluorinated and nitrated derivative of 9H-fluoren-9-one with a molecular weight of 261.18 g/mol and the molecular formula C 13 H 5 F 2 NO 3 . This compound is part of the fluorenone family, a class of structures known for their planar, conjugated aromatic systems which are valuable in materials science and organic synthesis . The specific substitution pattern of two fluorine atoms and one nitro group on the fluorenone core makes it a versatile building block for further chemical functionalization, particularly in the synthesis of more complex polycyclic aromatic compounds . Its structural features suggest potential applications in the development of organic electronic materials, as ligands in catalysis, and as a precursor for dyes and pigments. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H5F2NO3 B13126439 3,7-difluoro-2-nitro-9H-fluoren-9-one CAS No. 6942-44-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6942-44-5

Molecular Formula

C13H5F2NO3

Molecular Weight

261.18 g/mol

IUPAC Name

3,7-difluoro-2-nitrofluoren-9-one

InChI

InChI=1S/C13H5F2NO3/c14-6-1-2-7-8-4-11(15)12(16(18)19)5-10(8)13(17)9(7)3-6/h1-5H

InChI Key

DYURKAXDBWRFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=CC(=C(C=C23)F)[N+](=O)[O-]

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Architecture Analysis of 3,7-Difluoro-2-nitro-9H-fluoren-9-one

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for the substitution pattern on the fluorenone core.

Based on the known effects of fluorine and nitro substituents on the chemical shifts of aromatic protons and carbons in related fluorenone compounds, a predicted set of NMR data can be proposed. The electron-withdrawing nature of the nitro group and the halogenic fluorine atoms is expected to induce downfield shifts for adjacent protons and carbons.

Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)
H-18.0 - 8.2dJ(H-1, F-3) ≈ 2-3
H-47.8 - 8.0dJ(H-4, F-3) ≈ 8-9
H-57.6 - 7.8ddJ(H-5, H-6) ≈ 8-9, J(H-5, F-7) ≈ 2-3
H-67.4 - 7.6tJ(H-6, H-5) ≈ 8-9, J(H-6, F-7) ≈ 8-9
H-87.2 - 7.4ddJ(H-8, H-6) ≈ 2-3, J(H-8, F-7) ≈ 8-9

Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O (C-9)188 - 192
C-NO₂ (C-2)148 - 152
C-F (C-3, C-7)160 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic CH110 - 140
Quaternary C130 - 150

Vibrational Spectroscopy (Infrared) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a characteristic fingerprint of the functional groups present. In the case of this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl, nitro, and carbon-fluorine bonds.

The strong electron-withdrawing capacity of the nitro and fluoro substituents is expected to influence the vibrational frequency of the carbonyl group, likely shifting it to a higher wavenumber compared to unsubstituted 9-fluorenone (B1672902) (typically ~1715 cm⁻¹).

Predicted Infrared (IR) Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch1720 - 1735Strong
Asymmetric NO₂ Stretch1530 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
Aromatic C=C Stretch1600 - 1620, 1450 - 1500Medium to Strong
C-F Stretch1100 - 1250Strong
Aromatic C-H Stretch3000 - 3100Medium

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the exact molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. For this compound (C₁₃H₅F₂NO₃), the calculated exact mass is approximately 273.02 g/mol .

The fragmentation of this molecule under electron ionization (EI) would likely proceed through characteristic losses of small neutral molecules such as NO₂, CO, and HF. The analysis of these fragments helps to confirm the connectivity of the atoms within the parent ion.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zIdentity
273[M]⁺ (Molecular Ion)
227[M - NO₂]⁺
199[M - NO₂ - CO]⁺
179[M - NO₂ - CO - HF]⁺

Electronic Absorption and Emission Spectroscopy of Fluorinated and Nitrated Fluorenones

The introduction of fluoro and nitro groups onto the fluorenone scaffold significantly perturbs its electronic structure, leading to distinct changes in its absorption and emission properties. These changes are crucial for applications in optoelectronics and as fluorescent probes.

Solvatochromic Effects on Electronic Spectra and Excited State Properties

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. Fluorenone and its derivatives are known to exhibit significant solvatochromism due to changes in their dipole moments upon photoexcitation.

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to induce a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition. This ICT nature would make its absorption and emission spectra highly sensitive to solvent polarity. In polar solvents, a bathochromic (red) shift in the emission spectrum is anticipated due to the greater stabilization of the more polar excited state.

Photophysical Properties and Energy Transfer Mechanisms in Fluorenone-Based Systems

The photophysical properties of fluorenone derivatives, such as fluorescence quantum yield and lifetime, are highly dependent on their molecular structure and environment. nih.gov Unsubstituted 9-fluorenone exhibits a high triplet quantum yield due to efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet manifold (T₁). researchgate.net

The introduction of the nitro group in this compound is expected to further enhance the rate of ISC, potentially leading to a decrease in fluorescence quantum yield and an increase in the efficiency of triplet state formation. This property could be advantageous in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs) that utilize phosphorescence. The fluorine atoms can also influence the photophysical pathways by modifying the spin-orbit coupling.

Energy transfer processes are also critical in fluorenone-based systems. The excited state energy of this compound could be transferred to other molecules in close proximity, a process that is fundamental to applications in light-harvesting and sensing. The efficiency of this energy transfer would be governed by factors such as the spectral overlap between the donor emission and acceptor absorption, and the distance and orientation between the interacting molecules.

Solid-State Structural Analysis: X-ray Crystallography and Crystal Engineering

Single Crystal X-ray Diffraction for Defining Molecular and Supramolecular Structures

For this compound, an SCXRD analysis would be expected to confirm the planar fluorenone backbone. The precise positions of the fluorine and nitro substituents would be determined, along with any minor deviations from planarity they might induce. The analysis would also reveal the unit cell parameters and the space group of the crystal, which are fundamental to describing the crystal's symmetry and repeating structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, π-π Stacking, Halogen Bonds, Van der Waals Interactions)

The solid-state packing of fluorenone derivatives is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular assembly and can significantly influence the material's physical properties, including its emission characteristics.

π-π Stacking: The planar aromatic core of fluorenones makes them prone to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules overlap, are a significant factor in the crystal packing of many organic π-conjugated materials. rsc.org The extent and geometry of π-π stacking can affect the electronic coupling between molecules and, consequently, their photophysical properties.

Halogen Bonds: The presence of fluorine atoms in this compound introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen, C-F groups can participate in weak C-F···H-C interactions and other short contacts. The role of C-H···F interactions in stabilizing crystal structures has been a subject of study, with calculations showing they can provide a significant stabilizing entropic contribution. ed.ac.uk

The interplay of these various interactions determines the final crystal structure. For example, in some fluorenone-arylamine derivatives, the formation of dimers through specific O···H or C···C bonds has been identified as crucial for their AIE properties. acs.org

Interaction Type Potential Role in this compound Crystal Structure
Hydrogen Bonds (C-H···O) The carbonyl and nitro oxygens can act as acceptors, directing molecular assembly.
π-π Stacking The planar fluorenone core is likely to engage in stacking, influencing electronic properties.
Halogen Bonds (C-H···F) Weak interactions involving fluorine may contribute to the stability of the crystal packing. ed.ac.uk
Van der Waals Forces Provide overall cohesive energy to the crystal lattice.

Influence of Substituent Position and Molecular Design on Crystalline Polymorphism and Self-Assembly

The rational design of molecules by varying the nature and position of substituents on the fluorenone skeleton is a powerful strategy to control their self-assembly and crystalline properties. rsc.org The introduction of different functional groups can modulate the type and strength of intermolecular interactions, leading to different packing motifs and, in some cases, crystalline polymorphism—the ability of a compound to exist in more than one crystal form. rsc.org

The position of substituents is critical. For instance, studies on pyridine-functionalized fluorenone derivatives have shown that changing the nitrogen atom's position within the pyridine (B92270) ring significantly affects the intermolecular and supramolecular interactions, leading to the formation of different molecular stacking arrangements in the crystal structures. rsc.org This, in turn, influences their nonlinear optical (NLO) properties.

In the case of this compound, the specific placement of the substituents is expected to have a profound impact on its solid-state structure.

The nitro group at the 2-position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its position will influence the local electronic distribution and steric environment.

The fluorine atoms at the 3- and 7-positions introduce electronegativity and the potential for weak halogen-related interactions without adding significant steric bulk. ed.ac.uk

This unique combination of substituents creates a specific distribution of charge and steric profile that will guide the self-assembly process. The balance between dipole-dipole interactions involving the nitro and carbonyl groups, potential C-H···O and C-H···F hydrogen bonds, and π-π stacking of the aromatic system will determine the resulting crystal packing. This intricate balance also suggests that this compound could potentially exhibit polymorphism, where different crystallization conditions might favor different arrangements of these intermolecular forces, leading to distinct crystal structures with potentially different physical properties.

Computational Chemistry and Theoretical Studies of 3,7 Difluoro 2 Nitro 9h Fluoren 9 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, offering profound insights into molecular structure and properties. For a molecule such as 3,7-difluoro-2-nitro-9H-fluoren-9-one, these methods elucidate the interplay between its fluorenone core and the strongly electron-withdrawing fluoro and nitro substituents.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. It is employed to determine the most stable geometric arrangement of atoms in a molecule—the ground state geometry—by finding the minimum energy on the potential energy surface. For this compound, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to predict key structural parameters. nih.gov

The geometry optimization would confirm the planarity of the fused aromatic rings of the fluorenone core. The calculations would also provide precise bond lengths, bond angles, and dihedral angles, revealing any minor distortions from ideal geometries caused by the substituents. For instance, the C-NO2 bond and the orientation of the nitro group relative to the aromatic ring are critical for understanding its electronic influence.

Illustrative Optimized Geometric Parameters: The following table presents typical bond lengths that might be expected from a DFT geometry optimization of this compound, based on known values for similar structures.

ParameterBondTypical Bond Length (Å)
Bond LengthC=O1.21
C-F1.35
C-N (aromatic)1.47
N-O (nitro)1.22

Note: This data is illustrative. Actual values would be obtained from a specific DFT calculation.

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. researchgate.net This approach is used to calculate the energies of electronic transitions, which correspond to the absorption of light. The results can be used to simulate the molecule's UV-Visible absorption spectrum.

For this compound, TD-DFT calculations would identify the primary electronic transitions, their corresponding excitation energies, and their intensities (oscillator strengths). Key transitions would likely include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The presence of the nitro and fluoro groups would be expected to shift these absorptions compared to unsubstituted fluorenone.

Illustrative TD-DFT Results: A theoretical absorption spectrum can be generated from TD-DFT output. The table below illustrates the kind of data that would be produced.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.104000.05 (n → π)
S0 → S23.543500.45 (π → π)
S0 → S34.133000.30 (π → π*)

Note: This data is illustrative. Actual values would be obtained from a specific TD-DFT calculation.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important.

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability, reactivity, and electronic behavior. researchgate.net A small gap suggests that a molecule is more reactive and can be more easily excited, which is relevant for applications in organic electronics. researchgate.net

In this compound, the HOMO is expected to be distributed primarily over the electron-rich fluorene (B118485) ring system. Conversely, due to the strong electron-withdrawing nature of the nitro and carbonyl groups, the LUMO is anticipated to be localized on these parts of the molecule. The fluoro substituents also lower the energies of both orbitals. This spatial separation of HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) character upon excitation.

Illustrative Frontier Orbital Energies:

OrbitalEnergy (eV)Description
LUMO-3.5Localized on nitro and carbonyl groups
HOMO-7.0Localized on the fluorene aromatic core
ΔE (Gap) 3.5 Indicator of kinetic stability and optical properties

Note: This data is illustrative. Actual values would be obtained from a specific quantum chemical calculation.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure. nih.gov It also quantifies intramolecular delocalization and charge transfer interactions by examining interactions between filled (donor) and empty (acceptor) orbitals.

Illustrative NBO Interaction Data:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) O (carbonyl)π* (C-C aromatic)~5-10
LP(1) Fσ* (C-C adjacent)~2-4
LP(1) O (nitro)π* (C-C aromatic)~15-25

Note: E(2) represents the stabilization energy from the donor-acceptor interaction. This data is illustrative.

The electronic properties of this compound are dominated by the effects of its substituent groups. Both the fluorine atoms and the nitro group are strongly electron-withdrawing.

Fluorine Atoms: Act primarily through a powerful negative inductive effect (-I), withdrawing electron density from the aromatic ring through the sigma bonds.

Nitro Group: Acts as a strong electron-withdrawing group through both the inductive effect (-I) and a powerful resonance effect (-M), delocalizing electron density from the ring into the N-O bonds. mdpi.comnih.gov

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can aid in the identification of new compounds, assign experimental spectral features, and understand the relationship between molecular structure and spectroscopic response.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are widely used to predict the vibrational spectra of molecules. nih.govnih.gov A frequency calculation performed on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding frequencies and intensities. ajchem-a.comnih.gov These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity. researchgate.net

The simulated IR spectrum would show characteristic peaks corresponding to specific functional groups:

C=O Stretch: A strong absorption band, typically around 1700-1720 cm⁻¹, for the ketone carbonyl group.

NO₂ Stretches: Strong asymmetric and symmetric stretching vibrations, expected in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov

C-F Stretches: Strong absorption bands typically found in the 1000-1400 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The table below presents a hypothetical, illustrative set of key calculated vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium
C=O Stretch1710 - 1730Strong
Aromatic C=C Stretch1450 - 1610Medium-Strong
NO₂ Asymmetric Stretch1520 - 1560Strong
NO₂ Symmetric Stretch1330 - 1370Strong
C-F Stretch1100 - 1250Strong

Note: This table contains expected values based on typical frequency ranges for the listed functional groups and is for illustrative purposes.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum (UV-Vis) of a molecule is determined by the transitions of electrons between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating these spectra. researchgate.netrsc.orgijcce.ac.ir

The calculation provides a list of vertical excitation energies (corresponding to the λ_max of absorption bands) and oscillator strengths (corresponding to the intensity of the bands). For a conjugated system like this compound, the spectrum is expected to be dominated by π → π* transitions. rsc.org The presence of the nitro and fluoro substituents, along with the carbonyl group, will influence the energies of the molecular orbitals (particularly the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and thus the wavelengths of the absorption maxima. The electron-withdrawing nature of the substituents would be expected to cause a shift in the absorption bands compared to the parent fluorenone molecule. researchgate.netrsc.org

A TD-DFT calculation could provide data similar to that shown in the illustrative table below.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Primary Character
S₀ → S₁~380 - 420~0.1 - 0.3π → π* (HOMO → LUMO)
S₀ → S₂~320 - 350~0.4 - 0.8π → π
S₀ → S₃~280 - 310~0.2 - 0.5π → π

Note: The data in this table are illustrative and represent typical values for a substituted aromatic ketone. They are not specific calculated results for this compound.

By comparing such simulated spectra with experimental data, a detailed and confident assignment of spectral features can be achieved, providing a deeper understanding of the electronic structure of the molecule.

Advanced Applications in Materials Science and Organic Synthesis

Utilization of 3,7-Difluoro-2-nitro-9H-fluoren-9-one as a Key Building Block in Complex Molecular Architectures

While specific literature detailing the use of this compound in the synthesis of complex molecular architectures is limited, the broader class of fluorene (B118485) and fluorenone derivatives serves as a foundational element in the construction of larger, functional aromatic systems. The strategic placement of fluoro and nitro groups on the fluorenone scaffold provides reactive handles and modulates the electronic properties, suggesting its potential as a bespoke building block for intricate molecular designs.

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. nih.govresearchgate.net Their synthesis often relies on the strategic coupling and cyclization of smaller, functionalized aromatic precursors. researchgate.netnih.govuis.no Fluorenone derivatives are attractive starting materials in this context due to their inherent aromaticity and the reactivity of the carbonyl group.

Although direct synthetic routes employing this compound to build larger PAHs are not extensively documented, its structure is inherently suited for such applications. The nitro group can be chemically modified, for instance, reduced to an amine, which can then participate in cyclization reactions to form new heterocyclic or carbocyclic rings fused to the fluorenone core. The fluorine atoms influence the molecule's electronic properties and can provide sites for nucleophilic aromatic substitution, enabling the attachment of other molecular fragments to build up the PAH framework. ed.ac.uk

Geodesic hydrocarbons, often referred to as "buckybowls," are curved polycyclic aromatic hydrocarbons that represent fragments of fullerene structures. hawaii.edu The synthesis of these strained, non-planar molecules is a significant challenge in organic chemistry. The fluorene motif has been identified as a critical starting point in the synthesis of advanced geodesic PAHs. hawaii.edu

A notable example that underscores the potential of fluorinated fluorenes is the scalable synthesis of a C30 semibuckminsterfullerene, which utilizes 1,8-difluoro-9H-fluorene as a strategic precursor. hawaii.edu This demonstrates that the difluoro-substitution pattern on the fluorene skeleton is a viable and effective strategy for constructing complex, curved aromatic surfaces. By analogy, this compound represents a highly functionalized building block with similar potential. The presence of the nitro group offers an additional site for chemical manipulation, potentially allowing for the construction of even more complex or functionalized fullerene precursors. The formation of fullerenes can proceed through various pathways, including "bottom-up" processes involving the assembly of smaller precursors. researchgate.netgeoffreyburr.org

Fluorenone Derivatives in Optoelectronic Materials

The electron-deficient nature of the fluorenone core makes its derivatives highly valuable in the field of optoelectronics. The carbonyl group acts as a strong electron acceptor, and when combined with various electron-donating moieties, it facilitates the creation of materials with tailored energy levels and charge-transport properties, essential for devices like OLEDs and organic semiconductors.

Fluorenone-based derivatives have been successfully designed and synthesized for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.nethawaii.edu These materials often exhibit high thermal stability, a crucial property for device longevity. By attaching different functional groups to the fluorenone core, researchers can tune the emission color from blue to orange and red. hawaii.edunih.gov

In many designs, the fluorenone acts as the acceptor unit in a donor-acceptor (D-A) type molecule. This architecture can lead to efficient intramolecular charge transfer (ICT), resulting in strong fluorescence. researchgate.net For instance, several fluorenone derivatives have been synthesized and utilized as emitters in OLEDs, achieving high brightness and good efficiency. The performance of these materials is highly dependent on their molecular structure and the host material they are doped into. researchgate.nethawaii.edu

Table 1: Performance of Selected Fluorenone-Based Emitters in OLEDs

Emitter Compound Max. External Quantum Efficiency (EQE) Max. Brightness (cd/m²) Turn-on Voltage (V) Emission Color
Fluorenone Derivative 1 2.54% 7509 5.08 Orange/Red

Data compiled from representative studies on fluorenone derivatives in OLEDs. hawaii.edunih.gov

The electron-withdrawing properties of the fluorenone moiety make it an excellent building block for n-type organic semiconductors—materials that transport electrons. researchgate.net This is a critical function in many organic electronic devices, including solar cells and transistors, where efficient electron transport is necessary for high performance. organic-chemistry.orgresearchgate.net

New semiconductors incorporating fluorenone central fragments have been synthesized and investigated as electron-transporting materials (ETMs). organic-chemistry.orgresearchgate.net These materials demonstrate good thermal stability and have electrochemical properties suitable for effective electron transport. researchgate.net The lowest unoccupied molecular orbital (LUMO) energy levels can be tuned through chemical modification, allowing for proper energy level alignment with other materials in a device. Studies on fluorenone-based liquid crystalline organic semiconductors have also shown that molecular arrangement and polymorphism significantly influence their charge carrier mobilities. nih.gov

Table 2: Properties of Representative Fluorenone-Based Electron-Transport Materials

Material Type Key Property Application Area
Imide-functionalized Fluorenone Deep LUMO Energy Level (-3.68 eV) n-type organic semiconductors
Fluorenone with Phosphonic Acid Anchors Good Thermal Stability, Suitable Electrochemical Properties Electron-Transporting Layers in Photovoltaics

Data compiled from studies on fluorenone derivatives as organic semiconductors. nih.govresearchgate.netresearchgate.net

A comprehensive review of the scientific literature does not indicate that fluorenone derivatives, including this compound, have been explored for applications in photothermoplastic or holographic storage media. This specialized area of data storage typically utilizes materials that can undergo changes in their refractive index or surface topography upon exposure to light and heat. Common materials classes investigated for these applications include photorefractive polymers, liquid crystals, and materials functionalized with photochromic molecules like azobenzene, which can undergo light-induced isomerization. rsc.org The current body of research on fluorenones is primarily focused on their applications in optoelectronics, organic synthesis, and medicinal chemistry, with no apparent extension into the field of photothermoplastic recording.

Development of Chemical Sensors and Probes

The unique photophysical properties of the fluorenone core, characterized by its conjugated system, make it an excellent scaffold for the development of chemical sensors and probes. The derivatization of the fluorenone structure, as seen in this compound, allows for the fine-tuning of its electronic and photophysical properties, enabling the design of highly selective and sensitive detection mechanisms for various analytes.

Design Principles for Fluorenone-Based Fluorogenic Probes

The design of fluorogenic probes based on the fluorenone scaffold revolves around the strategic incorporation of functional groups that can interact with specific analytes, leading to a measurable change in the fluorescence signal. Key design principles include the creation of a donor-acceptor (D-A) architecture and the exploitation of various photophysical processes.

A fundamental strategy involves attaching a recognition moiety (receptor) to the fluorenone core (fluorophore). This receptor is designed to selectively bind to the target analyte. The interaction between the receptor and the analyte then modulates the photophysical properties of the fluorenone fluorophore, resulting in a change in fluorescence intensity, wavelength, or lifetime.

Several photophysical mechanisms are commonly employed in the design of fluorenone-based probes:

Intramolecular Charge Transfer (ICT): In a D-A system, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. The efficiency of this process is highly sensitive to the electronic environment. Binding of an analyte to the receptor can either enhance or inhibit the ICT process, leading to a "turn-off" or "turn-on" fluorescence response, respectively. In the case of this compound, the fluorenone core acts as an acceptor, and the nitro and fluoro groups further enhance its electron-withdrawing nature. A suitably chosen donor group could be attached to create a D-A probe.

Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton in the excited state, often between a hydroxyl group and a nearby acceptor atom within the same molecule. The local environment, influenced by the presence of an analyte, can affect the ESIPT process and, consequently, the fluorescence emission. Probes can be designed where analyte binding either facilitates or hinders ESIPT.

Photoinduced Electron Transfer (PeT): In PeT-based sensors, a receptor with a lone pair of electrons is positioned near the fluorophore. In the "off" state, photoexcitation of the fluorophore is quenched by electron transfer from the receptor. Upon binding of an analyte to the receptor, the energy of the lone pair is lowered, preventing the quenching process and "turning on" the fluorescence.

C=N Isomerization: Schiff base derivatives of fluorenone, containing a C=N double bond, can undergo isomerization in the excited state, which is a non-radiative decay pathway leading to weak fluorescence. The binding of an analyte can restrict this isomerization, thereby enhancing the fluorescence emission. nih.gov

The strategic placement of substituents on the fluorenone ring is crucial. In this compound, the electron-withdrawing nitro group at the 2-position and the electronegative fluorine atoms at the 3- and 7-positions significantly influence the electronic properties of the fluorenone core, making it a strong acceptor and potentially enhancing its sensitivity as a sensor component.

Table 1: Key Design Principles for Fluorenone-Based Fluorogenic Probes

Design PrincipleDescriptionPotential Role of this compound
Donor-Acceptor (D-A) Architecture A molecule containing an electron-donating (donor) and an electron-accepting (acceptor) moiety linked by a π-conjugated system.The core structure of this compound is a strong acceptor due to the ketone and electron-withdrawing substituents.
Intramolecular Charge Transfer (ICT) Photoinduced electron transfer from the donor to the acceptor. Analyte interaction modulates this process.The strong acceptor nature would facilitate ICT, and analyte interaction with a linked donor could significantly alter the fluorescence.
Excited-State Intramolecular Proton Transfer (ESIPT) Proton transfer within the molecule in the excited state, sensitive to the local environment.Functionalization with a proton-donating group could enable ESIPT-based sensing mechanisms.
Photoinduced Electron Transfer (PeT) Quenching of fluorescence by electron transfer from a nearby receptor, which is inhibited by analyte binding.Could be utilized by attaching a suitable receptor with a lone pair of electrons.
Restriction of C=N Isomerization Analyte binding restricts the non-radiative decay pathway of C=N isomerization in Schiff base derivatives, enhancing fluorescence.Schiff base derivatives could be synthesized from the amino precursor of this compound.

Specific Chemical Detection Mechanisms Employing Fluorenone Derivatives

Building upon the aforementioned design principles, fluorenone derivatives have been successfully employed in the detection of a variety of chemical species, including anions, metal ions, and neutral molecules.

Anion Detection: Fluorenone-based sensors have demonstrated high selectivity for certain anions. For instance, Schiff base derivatives of fluorenone have been designed for the selective detection of iodide ions. nih.gov The sensing mechanism in these probes often involves the inhibition of both ICT and C=N isomerization upon interaction with the iodide ion, leading to a significant fluorescence enhancement. nih.gov The design incorporates hydroxyl-substituted aromatic units as the receptor, which, along with the imine linker, interacts with the anion. nih.gov

For a probe based on this compound, a similar strategy could be envisioned. The precursor, 2-amino-3,7-difluoro-9H-fluoren-9-one, could be synthesized and subsequently reacted with a suitable aldehyde to form a Schiff base. The electron-withdrawing nature of the substituted fluorenone core could enhance the sensitivity of the probe.

Metal Ion Detection: The fluorenone scaffold can be functionalized with chelating agents to create selective metal ion sensors. The coordination of a metal ion to the chelating moiety alters the electronic properties of the system, leading to a change in the fluorescence signal. This change can be a "turn-on" or "turn-off" response, depending on whether the metal ion enhances or quenches the fluorescence through mechanisms like PeT or by modifying the ICT process. For example, fluorene-based probes (a closely related scaffold) have been developed for the sensitive detection of Zn²⁺ ions. nih.gov

A probe derived from this compound could be designed by introducing a metal-chelating group, such as a polyamine or a crown ether derivative, at an appropriate position on the fluorenone ring. The strong electron-withdrawing groups already present on the ring could potentially amplify the change in fluorescence upon metal ion binding.

Detection of Other Molecules: Fluorenone derivatives have also been explored for the detection of other analytes. For example, a fluorescent probe based on 9-fluorenone (B1672902) oxime has been reported for the detection of the organophosphate pesticide chlorpyrifos. mdpi.com The mechanism involves a nucleophilic attack of the deprotonated oxime on the pesticide, which results in a significant change in the fluorescence properties of the fluorenone core. mdpi.com This demonstrates the versatility of the fluorenone scaffold in designing probes for a wide range of target molecules through reaction-based sensing mechanisms.

The presence of the nitro and fluoro substituents in this compound could be leveraged to develop probes with unique reactivity and selectivity for specific analytes, expanding the scope of fluorenone-based chemical sensors.

Table 2: Examples of Detection Mechanisms with Fluorenone Derivatives

Analyte TypeExample of DerivativeDetection MechanismPotential for this compound
Anions (e.g., Iodide) Schiff base of fluorenone nih.govInhibition of ICT and C=N isomerization, leading to fluorescence enhancement. nih.govHigh potential through the synthesis of its Schiff base derivatives.
Metal Ions (e.g., Zn²⁺) Fluorene derivative with a macrocyclic receptor nih.govMetal ion binding alters PeT or ICT processes, causing a change in fluorescence. nih.govFunctionalization with a chelating group could yield a sensitive metal ion probe.
Organic Molecules (e.g., Chlorpyrifos) 9-Fluorenone oxime mdpi.comNucleophilic reaction with the analyte, altering the fluorophore's electronic structure. mdpi.comDerivatization to include a reactive site could enable sensing of specific organic molecules.

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